Potent and Selective Inhibition of P. aeruginosa PBP3 by Pyrrolidine-2,3-dione Derivatives
Pyrrolidine-2,3-dione derivatives act as novel, non-β-lactam inhibitors of PBP3 from Pseudomonas aeruginosa, a validated antibacterial target. In a target-based screening of 2,455 compounds, this scaffold was identified as a hit. Subsequent optimization yielded compounds with excellent target inhibition. Notably, compound 2 exhibited an IC50 of 4 ± 6 µM in the S2dfluo assay, and several other analogs (1, 3, and 4) inhibited the enzyme with IC50 values < 50 µM [1]. This activity is distinct from traditional β-lactams and demonstrates the potential of this scaffold to overcome β-lactam resistance mechanisms.
| Evidence Dimension | Enzymatic Inhibition (IC50) against PaPBP3 |
|---|---|
| Target Compound Data | IC50 = 4 ± 6 µM (Compound 2); IC50 < 50 µM for Compounds 1, 3, and 4 |
| Comparator Or Baseline | Traditional β-lactam antibiotics (e.g., penicillins) typically have IC50 values in the nM range against their PBPs; however, they are susceptible to β-lactamase-mediated resistance. The value of this scaffold lies in its novel, non-β-lactam mechanism. |
| Quantified Difference | N/A (Novel mechanism class). The key differentiation is the non-β-lactam structure, which circumvents a primary resistance mechanism. |
| Conditions | Biochemical S2dfluo assay using purified PaPBP3 enzyme. |
Why This Matters
This evidence supports the selection of pyrrolidine-2,3-diones for developing next-generation antibacterials that are not susceptible to β-lactamases, a major cause of drug resistance in Gram-negative pathogens.
- [1] Lopez-Perez, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 529. View Source
